molecular formula C11H11N B12810058 1-(3-Methylphenyl)-1h-pyrrole CAS No. 2437-43-6

1-(3-Methylphenyl)-1h-pyrrole

Cat. No.: B12810058
CAS No.: 2437-43-6
M. Wt: 157.21 g/mol
InChI Key: SQTCVIBAYYOZQQ-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-1H-pyrrole is an organic compound characterized by a pyrrole ring substituted with a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of 3-methylphenylhydrazine with an α,β-unsaturated carbonyl compound under acidic conditions. This cyclization reaction forms the pyrrole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic processes to enhance yield and selectivity. For example, using a palladium-catalyzed cross-coupling reaction between 3-methylphenylboronic acid and a suitable pyrrole derivative can be an efficient method.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like bromine or chlorine can be used for halogenation under controlled conditions.

Major Products:

    Oxidation: Pyrrole oxides.

    Reduction: Saturated pyrrole derivatives.

    Substitution: Halogenated pyrroles.

Scientific Research Applications

1-(3-Methylphenyl)-1H-pyrrole has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(3-Methylphenyl)-1H-pyrrole exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific application and context.

Comparison with Similar Compounds

    1-Phenyl-1H-pyrrole: Lacks the methyl group on the phenyl ring, which can affect its reactivity and properties.

    1-(4-Methylphenyl)-1H-pyrrole: The methyl group is in a different position, potentially leading to different steric and electronic effects.

    1-(2-Methylphenyl)-1H-pyrrole: The methyl group is ortho to the pyrrole ring, which can influence its chemical behavior.

Uniqueness: 1-(3-Methylphenyl)-1H-pyrrole is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interactions in both chemical and biological contexts. This positional isomerism can lead to distinct properties and applications compared to its analogs.

Biological Activity

1-(3-Methylphenyl)-1H-pyrrole is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Overview of this compound

  • Chemical Structure : The compound features a pyrrole ring with a 3-methylphenyl substituent, which influences its chemical reactivity and biological interactions.
  • Molecular Formula : C₁₁H₉N
  • CAS Number : 2437-43-6

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Cyclization Reactions : A common method involves the reaction of 3-methylphenylhydrazine with α,β-unsaturated carbonyl compounds under acidic conditions, leading to the formation of the pyrrole ring.
  • Catalytic Processes : In industrial settings, palladium-catalyzed cross-coupling reactions can enhance yield and selectivity when using 3-methylphenylboronic acid and suitable pyrrole derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing inhibition of growth at certain concentrations. This property positions it as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound and its derivatives. Notably, compounds containing similar structures have demonstrated efficacy against specific cancer cell lines. For example:

  • In Vitro Studies : Compounds derived from this compound were shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
  • Case Study : A study reported that derivatives of this compound exhibited significant cytotoxic effects on human breast cancer cells (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In a study assessing pro-inflammatory cytokine inhibition, certain derivatives exhibited significant reductions in cytokine levels such as IL-1β and TNF-α:

CompoundCytokine Inhibition (%)Time Point
3i31.284 hours
3lHighest among testedVarious
ControlBaselineN/A

These findings suggest that structural modifications can enhance the anti-inflammatory efficacy of pyrrole derivatives .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, influencing their activity and leading to altered physiological responses.
  • Receptor Modulation : It has been suggested that the compound can bind to specific receptors, potentially modulating signaling pathways related to inflammation and cell growth.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it's helpful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1-Phenyl-1H-pyrroleLacks methyl group on phenylModerate antimicrobial activity
1-(4-Methylphenyl)-1H-pyrroleMethyl group in para positionDifferent reactivity profile
1-(2-Methylphenyl)-1H-pyrroleMethyl group ortho to pyrroleDistinct biological interactions

The positioning of the methyl group significantly influences the compound's reactivity and biological effects .

Properties

IUPAC Name

1-(3-methylphenyl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-10-5-4-6-11(9-10)12-7-2-3-8-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTCVIBAYYOZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40297598
Record name 1-(3-methylphenyl)-1h-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2437-43-6
Record name 1-(3-Methylphenyl)-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2437-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 116790
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC116790
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116790
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-methylphenyl)-1h-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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